Estearato de sodio y fumarato

Descripción general

Descripción

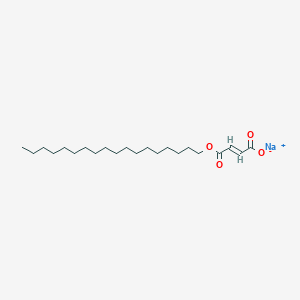

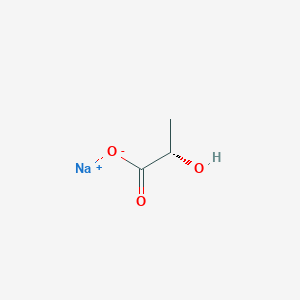

El fumarato de estearilo de sodio es un compuesto sintético ampliamente utilizado en la industria farmacéutica como lubricante y antiadherente en diversas formulaciones. Es un polvo blanco o casi blanco, inodoro e insípido, soluble en agua y alcohol. La fórmula química del fumarato de estearilo de sodio es C22H39NaO4, y se deriva del ácido esteárico y el ácido fumárico .

Aplicaciones Científicas De Investigación

El fumarato de estearilo de sodio se utiliza principalmente en la industria farmacéutica como lubricante y antiadherente en diversas formas de dosificación, incluidas tabletas, cápsulas y gránulos. Mejora la fluidez y la compresibilidad de los polvos, reduce la adherencia de las tabletas a los punzones y mejora las propiedades de desintegración y disolución de las tabletas . Además, se utiliza en las siguientes áreas:

Biología: En la investigación que involucra la formulación de tabletas y cápsulas.

Mecanismo De Acción

El fumarato de estearilo de sodio actúa como lubricante reduciendo la fricción entre las partículas durante el proceso de compresión de la tableta. Forma una capa en el límite entre la pared interna del dado y la tableta, llenando las asperezas en la interfaz y evitando la adherencia. Este mecanismo asegura la expulsión suave de las tabletas de la prensa y mantiene la integridad de la estructura de la tableta .

Compuestos Similares:

- Estearato de magnesio

- Estearato de sodio

- Ácido esteárico

Comparación: El fumarato de estearilo de sodio es único en su naturaleza hidrofílica, lo que lo hace adecuado para formulaciones en las que otros lubricantes como el estearato de magnesio pueden no proporcionar estabilidad, dureza, uniformidad de contenido, desintegración y tasas de disolución adecuadas . A diferencia del estearato de magnesio, que es hidrofóbico, el fumarato de estearilo de sodio ofrece un equilibrio entre propiedades hidrofóbicas e hidrofílicas, lo que resulta en un mejor rendimiento general en las formulaciones de tabletas .

Análisis Bioquímico

Biochemical Properties

Sodium Stearyl Fumarate is less hydrophobic than magnesium stearate and has anti-adherent properties . It has a high melting point and a well-defined specific surface area . The saponification value of Sodium Stearyl Fumarate is between 142.2 and 146.0, calculated on the anhydrous basis .

Cellular Effects

As a tablet lubricant, it is known to have no adverse effect on dissolution . It also shows robustness to over-lubrication and improves the appearance of effervescent solutions .

Molecular Mechanism

The molecular mechanism of Sodium Stearyl Fumarate primarily involves its interaction with other components in a tablet formulation. It is known to enhance lubrication efficiency and reduce the probability of overblending .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium Stearyl Fumarate exhibits excellent batch-to-batch consistency . It helps to accelerate product development and is particularly well suited for high-speed direct compression of tablets .

Metabolic Pathways

It is known that Sodium Stearyl Fumarate has a high degree of compatibility with active pharmaceutical ingredients (APIs) .

Transport and Distribution

Sodium Stearyl Fumarate is a white, fine powder

Subcellular Localization

Due to its high melting point, Sodium Stearyl Fumarate is an ideal lubricant for hot melt extrusion .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fumarato de estearilo de sodio se sintetiza a través de la esterificación del ácido esteárico con el ácido fumárico en presencia de hidróxido de sodio. La reacción produce fumarato de estearilo de sodio junto con agua como subproducto. El producto se purifica y seca para obtener la forma de polvo final .

Métodos de Producción Industrial: En un entorno industrial, la preparación implica mezclar anhídrido maleico, octadecanol y un solvente de reacción, seguido de calentamiento y la realización de una reacción de apertura de anillo. Luego se agrega un agente de conversión para llevar a cabo una reacción de conversión. La mezcla se enfría y se agrega una solución alcalina que contiene sodio. Después de agitar y enfriar, los cristales se separan para obtener el producto crudo, que luego se refina para producir fumarato de estearilo de sodio .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fumarato de estearilo de sodio experimenta principalmente reacciones de esterificación y neutralización. Se sintetiza mediante la reacción del ácido fumárico con alcohol estearílico en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico. El fumarato de estearilo se neutraliza luego con hidróxido de sodio para formar la sal sódica del fumarato de estearilo .

Reactivos y Condiciones Comunes:

Esterificación: Ácido fumárico, alcohol estearílico, ácido sulfúrico o ácido p-toluensulfónico (catalizador).

Neutralización: Hidróxido de sodio.

Principales Productos Formados: El principal producto formado a partir de estas reacciones es el fumarato de estearilo de sodio, con agua como subproducto .

Comparación Con Compuestos Similares

- Magnesium stearate

- Sodium stearate

- Stearic acid

Comparison: Sodium stearyl fumarate is unique in its hydrophilic nature, making it suitable for formulations where other lubricants like magnesium stearate may fail to provide adequate stability, hardness, content uniformity, disintegration, and dissolution rates . Unlike magnesium stearate, which is hydrophobic, sodium stearyl fumarate offers a balance between hydrophobic and hydrophilic properties, resulting in better overall performance in tablet formulations .

Propiedades

Número CAS |

4070-80-8 |

|---|---|

Fórmula molecular |

C22H39NaO4 |

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

sodium;4-octadecoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1 |

Clave InChI |

STFSJTPVIIDAQX-UHFFFAOYSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |

Key on ui other cas no. |

4070-80-8 |

Pictogramas |

Irritant |

Sinónimos |

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)